Cyclo(Arg-Gly-Asp-D-Phe-Lys) is a cyclic peptide that serves as a selective antagonist for integrin receptors, particularly integrin alpha v beta 3. This compound is notable for its role in targeting tumor cells and facilitating the imaging of cancerous tissues through various biochemical pathways. The cyclic structure enhances its stability and binding affinity compared to linear peptides.
Cyclo(Arg-Gly-Asp-D-Phe-Lys) is synthesized through chemical processes that involve solid-phase peptide synthesis techniques. It is derived from the naturally occurring Arg-Gly-Asp sequence, which is a well-known recognition motif for extracellular matrix proteins involved in cell adhesion and migration.
This compound falls under the category of biologically active peptides, specifically as a tumor-targeting agent due to its ability to bind selectively to integrin receptors associated with tumor vasculature.
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Lys) typically employs solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Cyclo(Arg-Gly-Asp-D-Phe-Lys) has a molecular formula of C27H41N9O7 and a molecular weight of 603.67 g/mol. The cyclic structure contributes to its conformational stability and enhances its biological activity.
Cyclo(Arg-Gly-Asp-D-Phe-Lys) participates in various biochemical interactions, primarily involving its binding to integrin receptors.
The mechanism of action involves the selective binding of Cyclo(Arg-Gly-Asp-D-Phe-Lys) to integrin alpha v beta 3 on tumor cells and neovasculature.
Cyclo(Arg-Gly-Asp-D-Phe-Lys) has several applications in biomedical research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: